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Introduction
Allylanisole, scientifically known as 1-methoxy-4-(prop-2-en-1-yl)benzene and commonly

referred to as estragole or methyl chavicol, is a natural organic compound classified as a

phenylpropene. It is a primary constituent of the essential oils of numerous plants, including

tarragon (60-75%), basil (23-88%), fennel, and anise (2%). Its distinct anise-like aroma has led

to its widespread use in flavorings, fragrances, and traditional medicine. In recent years,

allylanisole has garnered significant scientific interest due to its diverse range of biological

activities. These activities span from promising therapeutic effects, such as anti-inflammatory

and anticancer properties, to toxicological concerns related to its metabolism at high doses.

This technical guide provides a comprehensive overview of the multifaceted biological activities

of allylanisole. It is intended for researchers, scientists, and drug development professionals,

offering a detailed examination of its mechanisms of action, supported by quantitative data,

experimental protocols, and visual representations of key molecular pathways and workflows.

Anti-inflammatory and Immunomodulatory Activities
Allylanisole has demonstrated significant anti-inflammatory and immunomodulatory properties

in both in vitro and in vivo models. Its primary mechanism involves the modulation of key

signaling pathways that regulate the inflammatory response.

Mechanism of Action: The anti-inflammatory effects of allylanisole are largely attributed to its

ability to regulate the Nuclear Factor-kappa B (NF-κB) and activate the Nuclear factor erythroid
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2-related factor 2 (Nrf2) signaling pathways.[1][2][3] In LPS-stimulated macrophages,

allylanisole significantly inhibits the production of nitric oxide (NO) and the expression of

inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] It achieves this by

preventing the degradation of IκB-α, which in turn blocks the activation and nuclear

translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-

1β, and IL-6.[2][3]

Simultaneously, allylanisole activates the Nrf2 pathway.[1][2] Nrf2 is a transcription factor that

regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By up-

regulating the Nrf2/HO-1 pathway, allylanisole suppresses intracellular reactive oxygen

species (ROS) production, contributing to its anti-inflammatory and cytoprotective effects.[1][3]

Figure 1: Allylanisole's Anti-inflammatory Mechanism
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Caption: Allylanisole inhibits NF-κB and activates the Nrf2/HO-1 pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 18 Tech Support

https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.researchgate.net/publication/324726359_Estragole_Exhibits_Anti-inflammatory_Activity_with_the_Regulation_of_NF-kB_and_Nrf-2_Signaling_Pathways_in_LPS-induced_RAW_2647_cells
https://pdfs.semanticscholar.org/477b/2ab85344e9175d0f3659adf6ef005fefd28a.pdf?skipShowableCheck=true
https://www.benchchem.com/product/b13554440?utm_src=pdf-body
https://www.researchgate.net/publication/324726359_Estragole_Exhibits_Anti-inflammatory_Activity_with_the_Regulation_of_NF-kB_and_Nrf-2_Signaling_Pathways_in_LPS-induced_RAW_2647_cells
https://pdfs.semanticscholar.org/477b/2ab85344e9175d0f3659adf6ef005fefd28a.pdf?skipShowableCheck=true
https://www.researchgate.net/publication/324726359_Estragole_Exhibits_Anti-inflammatory_Activity_with_the_Regulation_of_NF-kB_and_Nrf-2_Signaling_Pathways_in_LPS-induced_RAW_2647_cells
https://pdfs.semanticscholar.org/477b/2ab85344e9175d0f3659adf6ef005fefd28a.pdf?skipShowableCheck=true
https://www.benchchem.com/product/b13554440?utm_src=pdf-body
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.researchgate.net/publication/324726359_Estragole_Exhibits_Anti-inflammatory_Activity_with_the_Regulation_of_NF-kB_and_Nrf-2_Signaling_Pathways_in_LPS-induced_RAW_2647_cells
https://www.benchchem.com/product/b13554440?utm_src=pdf-body
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://pdfs.semanticscholar.org/477b/2ab85344e9175d0f3659adf6ef005fefd28a.pdf?skipShowableCheck=true
https://www.benchchem.com/product/b13554440?utm_src=pdf-body-img
https://www.benchchem.com/product/b13554440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13554440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data: Anti-inflammatory & Immunomodulatory Activity

Activity Model System
Concentration
/ Dose

Observed
Effect

Reference

Anti-

inflammatory

LPS-induced

RAW 264.7 cells
84.5-674 μM

Inhibition of NO,

iNOS, COX-2;

Regulation of

NF-κB and Nrf-2

pathways.

[1][2]

Anti-

edematogenic

Carrageenan-

induced paw

edema (mice)

30-60 mg/kg

(p.o.)

Significant

reduction in paw

edema.

[1]

Anti-arthritic

Freund's

Adjuvant-induced

arthritis (rats)

10, 30, 60 mg/kg

(p.o.)

Attenuated

arthritis

development,

paw edema, and

pro-inflammatory

cytokine (TNF-α,

IL-1β, IL-6)

mRNA

expression.

[4]

Leukocyte

Migration

Intravital

microscopy

(mice)

250-750 mg/kg

(p.o.)

Reduced rolling

and adherent

leukocytes.

[1]

Neutrophil

Migration

fMLP-induced (in

vitro)
3-60 μg/mL

Inhibition of

neutrophil

migration.

[1]

Experimental Protocol: Freund's Adjuvant-Induced Arthritis (AIA) Model

This protocol is based on methodologies used to assess the anti-arthritic potential of

compounds like allylanisole.[4][5][6][7][8][9]
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Animal Model: Male Sprague-Dawley or Wistar rats (180-220g) are used. Animals are

acclimatized for one week prior to the experiment.

Induction of Arthritis:

Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's

Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis or M. butyricum (e.g.,

10 mg/mL) suspended in mineral oil, into the sub-plantar region of the right hind paw.[7][8]

Grouping and Treatment:

Animals are divided into groups (n=6): Normal Control (no CFA), Arthritic Control (CFA +

vehicle), Reference Drug (CFA + Piroxicam, e.g., 10 mg/kg), and Test Groups (CFA +

allylanisole at various doses, e.g., 10, 30, 60 mg/kg).

Oral administration of the vehicle, reference drug, or test compound begins on the day of

induction (Day 0) and continues for a specified period (e.g., 21 or 28 days).

Parameter Assessment:

Paw Volume: Measured using a plethysmometer at regular intervals (e.g., every 3-4 days)

to quantify edema.

Arthritic Score: Joints are scored visually for erythema, swelling, and deformity on a scale

of 0-4.

Hematological & Biochemical Analysis: At the end of the study, blood is collected to

analyze parameters like erythrocyte sedimentation rate (ESR), C-reactive protein (CRP),

and levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA.

Histopathology: Ankle joints are harvested, fixed in 10% formalin, decalcified, and

embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate

synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.

Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test

(e.g., Dunnett's or Tukey's) to determine statistical significance (p < 0.05).
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Cytotoxic and Anticancer Activities
Allylanisole exhibits dose-dependent cytotoxic activity against certain cancer cell lines,

primarily through the induction of apoptosis.

Mechanism of Action: The anticancer mechanism of allylanisole involves triggering the

intrinsic pathway of apoptosis. In MCF-7 breast cancer cells, it induces morphological changes

characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1] This

process is mediated by the activation of key executioner enzymes, notably caspase-3, which

cleaves various cellular substrates, leading to programmed cell death.[1] The treatment results

in a significant increase in the population of early apoptotic cells.[1]

Figure 2: Intrinsic Apoptosis Pathway Induced by Allylanisole
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Click to download full resolution via product page

Caption: Allylanisole induces apoptosis via caspase-3 activation.

Quantitative Data: Cytotoxic & Pro-Apoptotic Activity

Activity Cell Line
Concentration
/ Dose

Observed
Effect

Reference

Cytotoxicity

MCF-7 (Human

breast

adenocarcinoma)

IC50: 74 µg/mL

Dose-dependent

reduction in cell

viability.

[1]

Apoptosis

Induction
MCF-7

37 µg/mL

(IC50/2) for 4h

43% of cell

population in

early apoptosis.

[1]

Apoptosis

Induction
MCF-7

74 µg/mL (IC50)

for 4h

55% of cell

population in

early apoptosis;

increased

caspase-3

activity.

[1]

Apoptosis

Induction

AA8, EM9

(Chinese

hamster ovary)

2000 µM for 24h
Induction of

apoptosis.
[1]

Cytotoxicity Artemia salina 31.25-500 µg/mL

No significant

cytotoxic effects

observed.

[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing cell viability based on mitochondrial

activity.[1][10][11][12]

Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and

incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.
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Treatment: Replace the medium with fresh medium containing various concentrations of

allylanisole (e.g., 0-200 µg/mL). Include wells for a vehicle control (e.g., DMSO) and a

negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72

hours).

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh

medium plus 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution (e.g., 5 mg/mL in PBS) to each well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will

reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a

solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the

formazan crystals. Mix thoroughly by gentle shaking or pipetting.

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a

wavelength of 570 nm (with a reference wavelength of ~630 nm).

Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The

IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-

response curve.

Antimicrobial Activities
Allylanisole, as a component of various essential oils, contributes to their known antimicrobial

properties. The lipophilic nature of phenylpropenes allows them to interfere with the structure

and function of microbial cells.

Mechanism of Action: The primary antibacterial mechanism of essential oil components like

allylanisole involves disrupting the integrity and function of the bacterial cytoplasmic

membrane.[8] This leads to increased permeability, leakage of vital intracellular constituents

(ions, ATP, nucleic acids), and dissipation of the proton motive force, ultimately causing cell

death. For fungi, the mechanism is often related to the inhibition of ergosterol biosynthesis, a

critical component of the fungal cell membrane, leading to membrane disruption.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 18 Tech Support

https://www.benchchem.com/product/b13554440?utm_src=pdf-body
https://www.benchchem.com/product/b13554440?utm_src=pdf-body
https://www.benchchem.com/product/b13554440?utm_src=pdf-body
https://www.chondrex.com/animal-models/adjuvant-induced-arthritis-adjuvants
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13554440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This is a standard method to determine the lowest concentration of an antimicrobial agent that

prevents visible growth of a microorganism.[4][13][14][15][16]

Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus

aureus, Candida albicans) is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth

for bacteria, RPMI for fungi). The suspension is then adjusted to a turbidity equivalent to the

0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and further diluted to achieve a final inoculum

concentration of ~5 x 10⁵ CFU/mL in the test wells.

Preparation of Dilutions: A two-fold serial dilution of allylanisole is prepared in a 96-well

microtiter plate using the appropriate broth. For example, starting from a high concentration

(e.g., 2000 µg/mL) down to a low concentration (e.g., ~2 µg/mL).

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive

control well (broth + inoculum, no drug) and a negative control well (broth only) are included.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for

bacteria; 35°C for 24-48 hours for yeast).

MIC Determination: The MIC is determined as the lowest concentration of allylanisole in

which there is no visible growth (i.e., the well is clear). This can be assessed visually or by

measuring absorbance with a plate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 18 Tech Support

https://www.protocols.io/view/minimum-inhibitory-concentration-mic-and-minimum-b-cvpyw5pw.pdf
https://microbeonline.com/minimum-inhibitory-concentration-mic-broth-dilution-method-procedure-interpretation/
https://researchportal.ukhsa.gov.uk/en/publications/broth-microdilution-protocol-for-determining-antimicrobial-suscep/
https://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/
https://www.ncbi.nlm.nih.gov/books/NBK544375/
https://www.benchchem.com/product/b13554440?utm_src=pdf-body
https://www.benchchem.com/product/b13554440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13554440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: Workflow for Broth Microdilution MIC Assay
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Caption: A standardized workflow for determining Minimum Inhibitory Concentration.
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Toxicology and Metabolism
The safety profile of allylanisole is complex. While it has low acute toxicity, there are

significant concerns regarding its potential genotoxicity and carcinogenicity at high doses,

which are linked to its metabolic activation.

Mechanism of Action: Allylanisole is metabolized in the liver via two primary, dose-dependent

pathways:

O-demethylation (Detoxification): At low exposure levels, this is the major pathway, leading to

the formation of chavicol, which is then excreted. This is considered a detoxification route.

[15]

1'-Hydroxylation (Activation): At higher doses, the O-demethylation pathway becomes

saturated, and metabolism shifts towards 1'-hydroxylation by cytochrome P450 enzymes

(e.g., CYP1A2, 2A6).[15][17][18] The resulting metabolite, 1'-hydroxyestragole, is a

proximate carcinogen. It can be further conjugated by sulfotransferases (SULTs) to form the

highly reactive 1'-sulfooxyestragole.[17][19][20] This electrophilic metabolite can bind

covalently to cellular macromolecules, including DNA, forming adducts that can initiate

carcinogenesis, particularly in the liver.[15][19][20][21]

The European Union's Committee on Herbal Medicinal Products has stated that because

estragole has been demonstrated to be genotoxic and carcinogenic, a safe exposure limit

cannot be established, and reductions in exposure are indicated.[10]
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Figure 4: Dose-Dependent Metabolism of Allylanisole
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Caption: Allylanisole metabolism shifts from detoxification to activation at high doses.

Quantitative Data: Toxicology
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Activity Model System
Concentration
/ Dose

Observed
Effect

Reference

Acute Toxicity Mouse, Rat
LD50: ~1000-

2000 mg/kg

Lethality

observed via oral

and

intraperitoneal

routes.

[15]

Dermal Toxicity Rabbit
LD50: >5000

mg/kg

Low dermal

toxicity.
[15]

Genotoxicity
HepG2-CYP1A2

cells
1-300 µM

3.2 to 7.1-fold

increase in

micronuclei

counts.

[1][20]

Carcinogenicity
CD-1, B6C3F1

Mice

Various (oral,

i.p., s.c.)

Induction of

hepatomas

(hepatocellular

carcinomas).

[15][22]

Experimental Protocol: Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay is a standard method for assessing genotoxic potential by detecting damage

to chromosomes or the mitotic apparatus.[23][24][25][26][27]

Animal Model and Dosing:

Typically performed in mice or rats. A preliminary range-finding study is conducted to

determine the maximum tolerated dose (MTD).

In the main study, at least 3 dose levels, a negative (vehicle) control, and a positive control

(e.g., cyclophosphamide) are used, with at least 5 animals per sex per group.[23][24]

The test substance (allylanisole) is administered via an appropriate route, often oral

gavage, either as a single treatment or two treatments 24 hours apart.

Sample Collection:
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Bone marrow is typically collected 24 and 48 hours after the last treatment. The femurs

are flushed to collect bone marrow cells.

Alternatively, peripheral blood can be sampled.

Slide Preparation and Staining:

A cell suspension is prepared, and smears are made on microscope slides.

Slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs -

immature) from normochromatic erythrocytes (NCEs - mature), such as Giemsa-May-

Grünwald or acridine orange.

Scoring and Analysis:

Under a microscope, at least 4000 PCEs per animal are scored for the presence of

micronuclei.[23]

The ratio of PCEs to NCEs is also determined to assess cytotoxicity to the bone marrow

(myelotoxicity).

Interpretation: A positive result is defined as a dose-related increase in the frequency of

micronucleated PCEs and a statistically significant increase at one or more dose levels

compared to the negative control.

Other Biological Activities
In addition to the major activities detailed above, allylanisole has been reported to possess

several other notable biological effects.

Quantitative Data: Other Activities
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Activity Model System
Concentration
/ Dose

Observed
Effect

Reference

Gastroprotective
Gastric ulcer

models (mice)

31.2-250 mg/kg

(p.o.)

Prevention of

gastric ulcers via

cytoprotective

and antioxidant

mechanisms.

[1]

Anti-toxoplasma

Toxoplasma

gondii infected

mice

100 mg/kg (p.o.)

Anti-toxoplasma

activity in both

congenital and

noncongenital

models.

[1]

Local Anesthetic

Dorsal Root

Ganglion (DRG)

neurons

0.6-14 mM

Blocked neuronal

excitability by

direct inhibition

of Na⁺ channels.

[1]

Antioxidant
LPS-induced

RAW 264.7 cells
Not specified

Suppressed

intracellular ROS

production.

[1]

Experimental Protocol: Caspase-3 Colorimetric Assay

This assay quantifies the activity of activated caspase-3, a key marker of apoptosis.[22][28][29]

[30]

Cell Culture and Lysis:

Culture cells (e.g., MCF-7) and treat with allylanisole for a specified time to induce

apoptosis. Include an untreated control.

Harvest 1-5 x 10⁶ cells and pellet by centrifugation.

Resuspend the pellet in 50 µL of chilled cell lysis buffer, incubate on ice for 10 minutes,

and centrifuge at high speed (e.g., 10,000 x g) to pellet debris.
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Collect the supernatant (cytosolic extract). Determine the protein concentration of the

extract.

Assay Reaction:

In a 96-well plate, add 50-200 µg of protein (in 50 µL of lysis buffer) to each well.

Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.

To initiate the reaction, add 5 µL of the caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-

Glu-Val-Asp p-nitroanilide).

Incubation and Measurement:

Incubate the plate at 37°C for 1-2 hours, protected from light.

During this time, active caspase-3 in the sample will cleave the substrate, releasing the

yellow chromophore p-nitroanilide (pNA).

Measure the absorbance at 405 nm using a microplate reader.

Data Analysis: The increase in caspase-3 activity can be calculated by comparing the

absorbance readings of the treated samples with the untreated control after subtracting

background readings.

Conclusion
Allylanisole (estragole) is a phenylpropene with a pronounced duality in its biological profile.

On one hand, it demonstrates significant therapeutic potential as an anti-inflammatory,

immunomodulatory, and anticancer agent. Its ability to modulate critical signaling pathways like

NF-κB and Nrf2, and to induce apoptosis in cancer cells, presents compelling avenues for drug

development.

On the other hand, its dose-dependent metabolic activation to a genotoxic and carcinogenic

metabolite, 1'-sulfooxyestragole, necessitates a cautious approach. The risk of

hepatocarcinogenesis, demonstrated in rodent models at high doses, underscores the

importance of limiting exposure, particularly in sensitive populations.
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Future research should focus on elucidating the precise thresholds for its toxicological effects in

human-relevant models and exploring synthetic derivatives that retain the therapeutic benefits

while eliminating the metabolic liability. A deeper understanding of its antimicrobial and

antioxidant mechanisms could also unlock new applications. For drug development

professionals, allylanisole serves as both a promising lead compound and a cautionary tale in

natural product research, highlighting the critical interplay between dose, metabolism, and

biological outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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